![molecular formula C18H12N4O6 B3828824 (3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione](/img/structure/B3828824.png)
(3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione
描述
(3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes two nitrophenyl groups attached to a piperazine-2,5-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione typically involves a multi-step process. One common method is the condensation reaction between piperazine-2,5-dione and 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance yield and efficiency. Catalysts may also be employed to improve reaction rates and selectivity.
化学反应分析
Types of Reactions
(3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of essential biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis through mitochondrial pathways.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Knoevenagel condensation products: Compounds synthesized via the Knoevenagel reaction.
Uniqueness
(3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione is unique due to its dual nitrophenyl groups and piperazine-2,5-dione core, which confer distinct chemical and biological properties
属性
IUPAC Name |
(3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6/c23-17-15(9-11-1-5-13(6-2-11)21(25)26)19-18(24)16(20-17)10-12-3-7-14(8-4-12)22(27)28/h1-10H,(H,19,24)(H,20,23)/b15-9+,16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSNRJCFOKIHOY-KAVGSWPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/NC(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/NC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


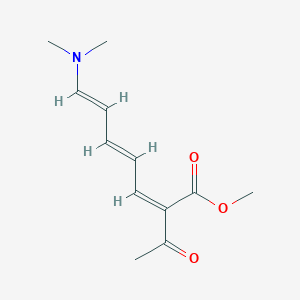
![(2E,4E)-5-(dimethylamino)-1-[3-[(2E,4Z)-5-(dimethylamino)-4-phenylpenta-2,4-dienoyl]-2-hydroxy-5-phenylphenyl]-4-phenylpenta-2,4-dien-1-one](/img/structure/B3828762.png)
![(3Z,6Z)-3,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexane-1,2-dione](/img/structure/B3828766.png)
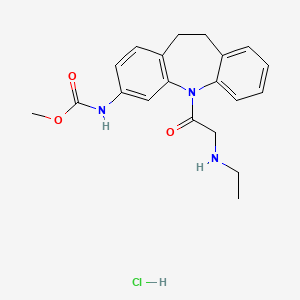
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)urea](/img/structure/B3828772.png)
![isopropyl [5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3828779.png)
![2-chloroethyl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B3828786.png)
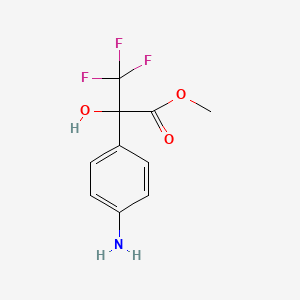
![1-{2-hydroxy-3-[4-methoxy-2-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B3828807.png)
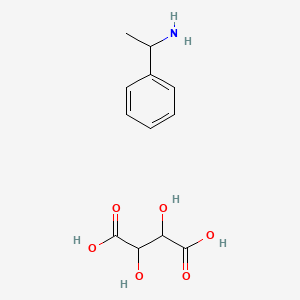
![1-[(5-Hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one](/img/structure/B3828829.png)
![2-[6-(4-methoxyphenyl)-5-phenyl-5,6-dihydropyridazin-3-yl]-1H-indene-1,3(2H)-dione](/img/structure/B3828835.png)
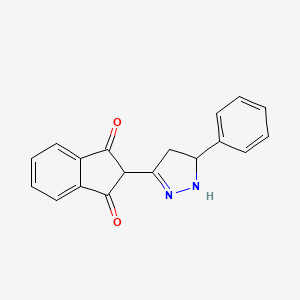
![4-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid](/img/structure/B3828844.png)
